2-Methyl-5-(trifluoromethyl)benzonitrile
CAS No.: 261952-03-8
Cat. No.: VC3724090
Molecular Formula: C9H6F3N
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261952-03-8 |
|---|---|
| Molecular Formula | C9H6F3N |
| Molecular Weight | 185.15 g/mol |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3 |
| Standard InChI Key | NKYUMNAHEJWIND-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(F)(F)F)C#N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(F)(F)F)C#N |
Introduction
Chemical Structure and Physical Properties
Molecular Structure
2-Methyl-5-(trifluoromethyl)benzonitrile features a benzene ring with three functional groups: a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a nitrile group. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of both the trifluoromethyl and nitrile groups, balanced by the electron-donating methyl substituent.
Physical and Chemical Properties
Based on structurally similar compounds, the following properties can be estimated for 2-Methyl-5-(trifluoromethyl)benzonitrile:
The trifluoromethyl group contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitrile group provides a reactive site for further chemical transformations.
| Spectroscopic Method | Expected Features |
|---|---|
| ¹H-NMR | Signals for aromatic protons (6.5-8.0 ppm); methyl group signal (approximately 2.2-2.5 ppm) |
| ¹³C-NMR | Signals for CF₃ group (approximately 120-130 ppm, quartet); aromatic carbons (120-140 ppm); nitrile carbon (approximately 115-120 ppm) |
| IR | Strong C≡N stretch (approximately 2200-2240 cm⁻¹); C-F stretching bands (1000-1400 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 185; characteristic fragmentation pattern would include loss of F atoms and CF₃ group |
Synthetic Approaches and Preparation Methods
Cyanation of Halogenated Precursors
One potential approach would involve the cyanation of 2-methyl-5-(trifluoromethyl)bromobenzene or the corresponding iodo-compound using copper(I) cyanide in DMF or through palladium-catalyzed cyanation reactions.
Diazotization and Sandmeyer Reaction
Starting from 2-methyl-5-(trifluoromethyl)aniline, diazotization followed by Sandmeyer reaction with copper(I) cyanide could yield the target compound. This approach is suggested by the chemistry described for related compounds in the search results .
Direct Functionalization of 2-Methylbenzonitrile
Applications and Significance
Pharmaceutical Applications
2-Methyl-5-(trifluoromethyl)benzonitrile likely has significant potential in pharmaceutical development due to several favorable characteristics:
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The trifluoromethyl group often enhances metabolic stability and lipophilicity, improving pharmacokinetic properties of drug candidates.
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The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups such as amines, amides, or tetrazoles in medicinal chemistry.
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The methyl group provides a site for potential metabolic oxidation or further functionalization.
Similar compounds with trifluoromethyl and nitrile functionalities have been employed as building blocks in the synthesis of kinase inhibitors , suggesting potential similar applications for the target compound.
Agrochemical Applications
Trifluoromethylated aromatic compounds are frequently utilized in agrochemical development due to their enhanced stability and bioactivity. The target compound could serve as an intermediate in the synthesis of herbicides, fungicides, or insecticides.
Material Science Applications
Fluorinated aromatic compounds sometimes find applications in materials science, including liquid crystals, photovoltaic materials, and specialty polymers. The electronic properties conferred by the combination of the electron-withdrawing trifluoromethyl and nitrile groups could make this compound interesting for such applications.
| Hazard Category | Potential Classification | Rationale |
|---|---|---|
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin | Based on nitrile functionality and similar compounds |
| Skin/Eye Irritation | Likely to cause irritation | Common for aromatic nitriles |
| Environmental Hazards | Potential aquatic toxicity | Common for fluorinated organics |
| Flammability | Likely combustible | Organic compound with moderate molecular weight |
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